Clofentezine Metabolite 3
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Overview
Description
Clofentezine Metabolite 3 is a derivative of clofentezine, a selective acaricide primarily used to control mite populations in agricultural settings. Clofentezine itself is known for its low aqueous solubility and moderate persistence in soil systems . The metabolite is formed through the biotransformation of clofentezine in various organisms and environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Clofentezine Metabolite 3 typically involves the biotransformation of clofentezine in living organisms. This process can include hydroxylation, conjugation, and other metabolic pathways. Specific synthetic routes in a laboratory setting may involve controlled oxidation or reduction reactions to mimic these natural processes .
Industrial Production Methods: Industrial production of this compound is not commonly practiced due to its nature as a metabolite. Instead, it is often studied in the context of environmental fate and residue analysis following the application of clofentezine in agricultural settings .
Chemical Reactions Analysis
Types of Reactions: Clofentezine Metabolite 3 can undergo various chemical reactions, including:
Oxidation: Introduction of hydroxyl groups.
Reduction: Conversion of ketones or aldehydes to alcohols.
Substitution: Replacement of functional groups with others, such as halogens.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, and reducing agents like sodium borohydride. Reaction conditions often involve controlled temperatures and pH levels to ensure specificity and yield .
Major Products Formed: The major products formed from these reactions depend on the specific pathways and conditions used. For example, hydroxylation can lead to the formation of hydroxy-clofentezine derivatives, while reduction can yield alcohol derivatives .
Scientific Research Applications
Clofentezine Metabolite 3 has several scientific research applications, including:
Chemistry: Studying the metabolic pathways and environmental fate of clofentezine.
Biology: Understanding the biotransformation processes in various organisms.
Medicine: Investigating potential toxicological effects and residue analysis in food safety.
Industry: Assessing the environmental impact and regulatory compliance of clofentezine use in agriculture
Mechanism of Action
The mechanism of action of Clofentezine Metabolite 3 involves its interaction with specific molecular targets in mites. It primarily acts as an ovicide, disrupting the development of mite eggs and early motile stages. The exact molecular pathways include inhibition of mitochondrial function and interference with cellular respiration .
Comparison with Similar Compounds
Similar Compounds:
Clofentezine: The parent compound, used as an acaricide.
3-Hydroxy-Clofentezine: Another metabolite formed through hydroxylation.
Mono-Chloro Sulfur-Containing Compound: A minor metabolite with distinct chemical properties.
Uniqueness: Clofentezine Metabolite 3 is unique due to its specific formation pathways and the distinct biological activity it exhibits compared to other metabolites. Its role in the environmental fate of clofentezine and its impact on non-target organisms make it a compound of significant interest in regulatory and environmental studies .
Properties
CAS No. |
107573-63-7 |
---|---|
Molecular Formula |
C15H11ClN4OS |
Molecular Weight |
330.8 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.